molecular formula C12H13BrN2O3 B13496458 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No.: B13496458
M. Wt: 313.15 g/mol
InChI Key: YGOXTSYLUSWVEX-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The choice of solvents, reagents, and reaction conditions is carefully selected to minimize environmental impact and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Shares the bromine and methoxy groups but differs in the presence of a nitro group and pyridine ring.

    5-Bromo-2-methoxypyridin-3-amine: Contains a bromine and methoxy group with an amine substituent on a pyridine ring.

    5-Bromo-2-methoxypyridin-3-ol: Similar structure with a hydroxyl group instead of an amine

Uniqueness

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13BrN2O3/c1-7-5-10(18-2)9(6-8(7)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

YGOXTSYLUSWVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N2CCC(=O)NC2=O)OC

Origin of Product

United States

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